Paroxetine Hydrochloride

SERT Binding Affinity Ki

Procure Paroxetine Hydrochloride (CAS 78246-49-8), the highest-affinity SSRI available (SERT Ki 0.04–0.17 nM), for decisive in vitro binding and structural biology studies. Its irreversible CYP2D6 inactivation (kinact 0.17 min⁻¹) makes it an essential positive control in DDI and pharmacokinetic modeling. Well-characterized hemihydrate–anhydrate polymorphism provides a benchmark system for solid-state analytical method development (XRPD, DSC, DVS). Choose this compound when experimental rigor demands the most potent reference inhibitor and a uniquely differentiated pharmacological tool—not a generic SSRI substitute.

Molecular Formula C19H21ClFNO3
Molecular Weight 365.8 g/mol
CAS No. 78246-49-8
Cat. No. B000311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParoxetine Hydrochloride
CAS78246-49-8
SynonymsAropax
BRL 29060
BRL-29060
BRL29060
FG 7051
FG-7051
FG7051
Paroxetine
Paroxetine Acetate
Paroxetine Hydrochloride
Paroxetine Hydrochloride Anhydrous
Paroxetine Hydrochloride Hemihydrate
Paroxetine Hydrochloride, Hemihydrate
Paroxetine Maleate
Paroxetine, cis-(+)-Isomer
Paroxetine, cis-(-)-Isomer
Paroxetine, trans-(+)-Isomer
Paxil
Seroxat
Molecular FormulaC19H21ClFNO3
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
InChIKeyGELRVIPPMNMYGS-RVXRQPKJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Paroxetine Hydrochloride (CAS 78246-49-8): A High-Affinity SSRI with Quantifiable Differentiation in SERT Binding and CYP2D6 Inhibition


Paroxetine Hydrochloride (CAS 78246-49-8) is a phenylpiperidine derivative classified as a selective serotonin reuptake inhibitor (SSRI). It exhibits high-affinity binding to the serotonin transporter (SERT), with reported Ki values as low as 0.04–0.17 nM [1]. The compound exists in multiple solid-state forms, including a stable hemihydrate and a hygroscopic anhydrate, which are defined in pharmacopoeial monographs [2][3].

Why Paroxetine Hydrochloride Cannot Be Readily Substituted by Other SSRIs: Pharmacodynamic and Pharmacokinetic Divergence


While SSRIs share a common primary mechanism, paroxetine hydrochloride demonstrates unique quantitative differentiation from other agents like fluoxetine, sertraline, and citalopram in key pharmacological dimensions. These differences, including a distinct off-target receptor binding profile and potent mechanism-based CYP2D6 inhibition, directly translate into divergent clinical safety and tolerability outcomes [1]. Consequently, a simple substitution based solely on class membership is not supported by quantitative evidence and may lead to unexpected adverse events or drug-drug interactions [2].

Quantitative Evidence of Paroxetine Hydrochloride Differentiation: Head-to-Head and Cross-Study Comparisons


Superior SERT Binding Affinity of Paroxetine Hydrochloride Compared to Fluoxetine and Sertraline

Paroxetine hydrochloride exhibits significantly higher binding affinity for the serotonin transporter (SERT) compared to fluoxetine and sertraline. In functional uptake inhibition experiments, the Ki value for paroxetine was 3.3 ± 0.88 nM [1]. This is approximately 5-fold more potent than the reported Ki of 17 nM for fluoxetine and 2.8 nM for sertraline in comparable assays [2].

SERT Binding Affinity Ki SSRI

Potent Mechanism-Based CYP2D6 Inhibition by Paroxetine Hydrochloride Relative to Other SSRIs

Paroxetine hydrochloride acts as a potent, mechanism-based inhibitor of cytochrome P450 2D6 (CYP2D6). In vitro studies show it has an unbound Ki of 0.315 µM and a kinact of 0.17 min⁻¹, indicating irreversible enzyme inactivation [1]. This inhibition is significantly more potent than that of fluoxetine (Ki = 0.60 µM) and sertraline (Ki = 0.70 µM) in comparable in vitro systems [2].

CYP2D6 Drug-Drug Interaction Mechanism-Based Inhibition Ki

High Muscarinic M1 Receptor Affinity of Paroxetine Hydrochloride Correlates with Increased Anticholinergic Adverse Events

Paroxetine hydrochloride demonstrates a uniquely high binding affinity for the muscarinic M1 receptor (Ki = 108 nM) among SSRIs [1]. This is orders of magnitude more potent than fluoxetine (Ki = 870 nM) and sertraline (Ki = 1300 nM) [2][3]. A large pharmacovigilance study confirmed that this high M1 affinity correlates directly with the highest observed rates of anticholinergic effects, sexual dysfunction, and withdrawal syndrome in the SSRI class [1].

Muscarinic M1 Anticholinergic Adverse Events Ki

Increased Incidence of Sexual Dysfunction and Weight Gain with Paroxetine Hydrochloride

In comparative clinical studies, paroxetine hydrochloride is associated with a higher incidence of sexual dysfunction. A prospective study reported an incidence of 70.7% (147/208) for paroxetine, compared to 57.7% (161/279) for fluoxetine and 62.9% (100/159) for sertraline [1]. Additionally, a large target trial emulation found that patients on paroxetine gained an estimated 0.37 kg (95% CI, 0.27 to 0.47 kg) more weight over 6 months compared to those on sertraline [2].

Sexual Dysfunction Weight Gain Adverse Events Incidence

Distinct Solid-State Polymorphism of Paroxetine Hydrochloride: Hemihydrate vs. Anhydrate Forms

Paroxetine hydrochloride exhibits complex solid-state polymorphism, existing as a stable hemihydrate and multiple hygroscopic anhydrate forms (Forms A, B, C, D) [1]. The anhydrate forms are known to convert to the more stable hemihydrate upon exposure to moisture or under compression during tableting, a behavior that necessitates specific formulation and processing controls to ensure consistent product performance [2][3]. This is in contrast to other SSRIs like fluoxetine hydrochloride, which does not exhibit this same type of humidity-dependent interconversion.

Polymorphism Solid-State Formulation Stability

Higher Risk of Discontinuation Syndrome with Paroxetine Hydrochloride Upon Abrupt Cessation

In a randomized clinical trial, abrupt interruption of paroxetine treatment for 5-8 days resulted in significantly more discontinuation-emergent adverse events compared to fluoxetine (p < .001) [1]. This is consistent with pharmacovigilance data showing that withdrawal reactions constitute a greater proportion of adverse drug reaction reports for paroxetine (5.1%) than for other SSRIs (0.06-0.9%) [2]. This risk is inversely correlated with the drug's relatively short half-life of 21 hours [3].

Discontinuation Syndrome Withdrawal Half-life Clinical Trial

Optimal Research and Industrial Application Scenarios for Paroxetine Hydrochloride Based on Quantitative Evidence


As a Potent, High-Affinity Probe for SERT Structure-Function and Binding Studies

Given its exceptionally high affinity for the serotonin transporter (Ki = 0.04–3.3 nM), paroxetine hydrochloride is the preferred compound for in vitro and structural biology studies requiring robust SERT engagement at low concentrations. This is particularly relevant for competitive binding assays, cryo-EM structure determination of the SERT-inhibitor complex, and studies where a potent reference inhibitor is needed [1].

As a Model Compound for Investigating Mechanism-Based CYP2D6 Inhibition and Drug-Drug Interactions

Its potent, irreversible inactivation of CYP2D6 (kinact = 0.17 min⁻¹, unbound Ki = 0.315 µM) makes paroxetine hydrochloride an ideal tool compound for pharmacokinetic modeling and drug-drug interaction studies. Researchers can use it as a positive control to investigate the clinical impact of CYP2D6 inhibition on co-administered substrates or to study the time-course of enzyme recovery after inhibitor washout [2].

As a Reference Standard for Solid-State Characterization and Polymorphism Control in Formulation

The well-documented polymorphism between the hemihydrate and various anhydrate forms (A, B, C, D) makes paroxetine hydrochloride a valuable case study for analytical chemistry and pharmaceutical development. It serves as a model compound for developing and validating methods (e.g., XRPD, DSC, DVS) to monitor and control solid-state transformations during manufacturing and storage, ensuring the consistent quality of the final drug product [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paroxetine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.